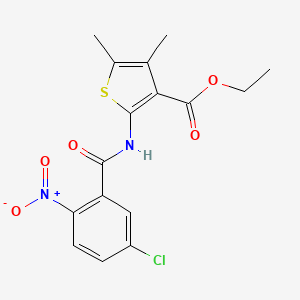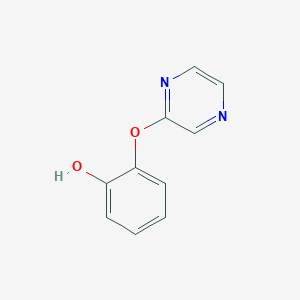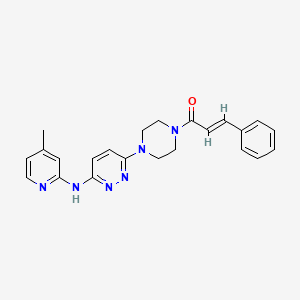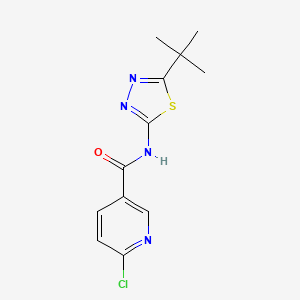![molecular formula C14H17NO3S B2643465 ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 312528-55-5](/img/structure/B2643465.png)
ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a cyclopropaneamido group and a cyclopenta[b]thiophene ring, making it a subject of interest for various scientific research applications.
Métodos De Preparación
The synthesis of ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several synthetic routes. . This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the thiophene ring.
Industrial production methods for thiophene derivatives often involve large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles or electrophiles that target specific sites on the thiophene ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-cyclopropaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are studied for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities .
In the industrial sector, thiophene derivatives are utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials . The unique structure of this compound makes it a valuable compound for various research and development projects.
Mecanismo De Acción
The
Propiedades
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-2-18-14(17)11-9-4-3-5-10(9)19-13(11)15-12(16)8-6-7-8/h8H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEOBUVKUIAAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)

![N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2643385.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2643389.png)
![ETHYL 4-{2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B2643391.png)

![N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide](/img/structure/B2643394.png)


![N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B2643399.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2643404.png)
